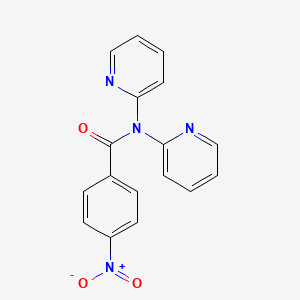

4-NITRO-N,N-BIS(PYRIDIN-2-YL)BENZAMIDE

Description

Significance of Benzamide (B126) Scaffolds in Molecular Design

The benzamide scaffold, a benzene (B151609) ring attached to an amide functional group, is a privileged structure in medicinal chemistry and materials science. nih.govnist.gov Amide bonds are fundamental in nature, forming the backbone of peptides and proteins. In synthetic molecules, the amide group is a robust and stable linker that can participate in hydrogen bonding, a critical interaction for molecular recognition and self-assembly. biosynth.com The aromatic nature of the benzene ring provides a rigid framework that can be readily functionalized to tune the molecule's electronic properties and spatial orientation. nih.gov The incorporation of a benzamide core is a common strategy in the design of bioactive molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nanobioletters.com

Overview of Research Trajectories for 4-Nitro-N,N-bis(pyridin-2-yl)benzamide Analogues

Research on compounds analogous to this compound has followed several distinct trajectories. One major area of investigation is in medicinal chemistry, where N-pyridyl benzamide derivatives have been explored as potential therapeutic agents. For instance, various N-pyridin-2-yl benzamide analogs have been synthesized and evaluated as allosteric activators of glucokinase, a key enzyme in glucose metabolism, for the potential treatment of type 2 diabetes. nih.gov

Another significant research direction is in the field of materials science, particularly in the design of coordination polymers and metal-organic frameworks (MOFs). The ability of the bis(pyridin-2-yl)amide moiety to coordinate with metal centers has led to the synthesis of complex architectures with potential applications in catalysis and gas storage.

The nitro group adds another dimension to the research trajectories. Nitro-substituted benzamides have been investigated for their biological activities, with some exhibiting promising antimicrobial and anticancer properties. google.commdpi.com The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the molecule, which can be crucial for its interaction with biological targets or its function in electronic materials.

Contextualizing the Academic Research Focus on this compound

While specific academic publications detailing the synthesis and application of this compound are scarce, the rationale for its investigation can be inferred from the study of its components. The academic focus on this compound would likely be driven by its potential as a multidentate ligand for the construction of novel coordination complexes. The combination of the two pyridyl nitrogen atoms and the amide oxygen atom provides multiple potential binding sites for metal ions.

The synthesis of this compound is conceptually straightforward, likely involving the reaction of 4-nitrobenzoyl chloride with di(pyridin-2-yl)amine. A general procedure for the synthesis of related N-substituted benzamides involves the reaction of a benzoyl chloride with an appropriate amine in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct. nih.gov For example, the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide is achieved by reacting 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine. nih.gov Similarly, 4-nitro-N-(3-nitrophenyl)benzamide is prepared by reacting 4-nitrobenzoyl chloride with 3-nitroaniline.

The characterization of such a compound would typically involve standard spectroscopic techniques. Based on analogs, the following data can be anticipated:

Table 1: Predicted and Analogous Spectroscopic Data

| Spectroscopic Technique | Feature | Expected Observation for this compound (based on analogs) |

|---|---|---|

| FT-IR | C=O stretch | Strong absorption around 1650-1700 cm⁻¹ |

| N-O stretch (nitro) | Strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | Complex multiplets in the aromatic region (approx. 7.0-9.0 ppm) |

| ¹³C NMR | Carbonyl Carbon | Signal around 165-170 ppm |

This data is illustrative and based on spectral data reported for similar benzamide and nitro-containing aromatic compounds.

The academic interest in this compound would likely stem from a desire to systematically study how the interplay between the electron-withdrawing nitro group and the metal-coordinating pyridyl groups influences the properties of the resulting metal complexes. Research could explore the synthesis of novel coordination polymers, the investigation of their photophysical or magnetic properties, or their potential as catalysts.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N,N-dipyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O3/c22-17(13-7-9-14(10-8-13)21(23)24)20(15-5-1-3-11-18-15)16-6-2-4-12-19-16/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFXVZMWBWAHED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24796816 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Spectroscopic and Structural Elucidation of 4 Nitro N,n Bis Pyridin 2 Yl Benzamide

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides invaluable information regarding the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. For 4-nitro-N,N-bis(pyridin-2-yl)benzamide, the key vibrational modes are associated with the nitro group, the amide carbonyl group, and the aromatic rings.

The nitro (NO₂) group is expected to show strong, characteristic absorption bands. The asymmetric stretching vibration of the NO₂ group in aromatic compounds typically appears in the range of 1506–1587 cm⁻¹, while the symmetric stretching vibration is observed around 1302–1378 cm⁻¹. nih.gov For instance, in 4-nitrophenyl-4'-nitrobenzoate, these bands are observed at 1523 cm⁻¹ (asymmetric) and 1343 cm⁻¹ (symmetric). researchgate.net

The carbonyl (C=O) stretching vibration of the amide group is another prominent feature. In benzamide (B126) derivatives, this band is typically strong and appears in the region of 1614–1692 cm⁻¹. nih.gov The exact position can be influenced by the electronic effects of the substituents on the aromatic rings.

The C-N stretching vibrations of the tertiary amide and the pyridine (B92270) rings are expected in the fingerprint region, typically between 1300 and 1400 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations will be present at lower wavenumbers, providing information about the substitution pattern of the aromatic rings.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Nitro (NO₂) | Asymmetric Stretch | 1506 - 1587 | nih.gov |

| Nitro (NO₂) | Symmetric Stretch | 1302 - 1378 | nih.gov |

| Carbonyl (C=O) | Amide I Stretch | 1614 - 1692 | nih.gov |

| Aromatic C-H | Stretching | > 3000 | |

| Aromatic C=C | Stretching | 1400 - 1600 | |

| C-N | Stretching | 1300 - 1400 | |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 |

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the nitro group.

The symmetric stretching of the nitro group, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. The breathing modes of the pyridine and benzene (B151609) rings are also typically prominent in Raman spectra, appearing in the fingerprint region. For instance, in solid 1,4-Bis((E)-2-(pyridin-4-yl)vinyl)naphthalene, the Raman spectrum shows characteristic ring-stretching modes. researchgate.net

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Reference |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | |

| Aromatic Rings | Ring Breathing/Stretching | 1000 - 1600 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the connectivity and environment of each atom can be mapped out.

The ¹H NMR spectrum of this compound is expected to be complex, with distinct signals for the protons on the 4-nitrophenyl ring and the two pyridinyl rings.

The protons on the 4-nitrophenyl ring will appear as two doublets due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group are expected to be the most deshielded, appearing at a lower field (higher ppm) than the protons meta to the nitro group. For example, in 4-nitrobenzamide, the protons on the nitrophenyl ring appear as doublets around δ 8.21 and 8.49 ppm. evitachem.com

The protons of the two pyridin-2-yl groups will also show characteristic signals. The proton at the 6-position of the pyridine ring (adjacent to the nitrogen) is typically the most deshielded. In N-(pyridin-2-yl)benzamide derivatives, the pyridinyl protons typically resonate in the range of δ 7.0 to 8.4 ppm. rsc.org

Table 3: Expected ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Protons on 4-nitrophenyl ring (ortho to NO₂) | ~8.3 - 8.5 | Doublet | evitachem.com |

| Protons on 4-nitrophenyl ring (meta to NO₂) | ~7.8 - 8.0 | Doublet | evitachem.com |

| Pyridin-2-yl H-6 | ~8.3 - 8.5 | Doublet | rsc.org |

| Pyridin-2-yl H-3, H-4, H-5 | ~7.0 - 7.8 | Multiplets | rsc.org |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of δ 165-170 ppm. nanobioletters.com The carbon atom attached to the nitro group (C-4 of the benzoyl moiety) will also be deshielded and is expected to resonate around δ 145-150 ppm. The carbons of the pyridinyl rings will have characteristic shifts, with the carbons adjacent to the nitrogen (C-2 and C-6) appearing at lower fields. For instance, in N-(pyridin-2-yl)benzamide derivatives, the pyridinyl carbons resonate between δ 114 and 152 ppm. rsc.org

Table 4: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Reference |

| Amide Carbonyl (C=O) | 165 - 170 | nanobioletters.com |

| 4-nitrophenyl C-4 (attached to NO₂) | 148 - 152 | |

| 4-nitrophenyl C-1 (attached to C=O) | 135 - 140 | |

| 4-nitrophenyl C-2, C-6 | 128 - 132 | |

| 4-nitrophenyl C-3, C-5 | 123 - 127 | |

| Pyridin-2-yl C-2 (attached to N-amide) | 150 - 155 | rsc.org |

| Pyridin-2-yl C-6 | 147 - 150 | rsc.org |

| Pyridin-2-yl C-4 | 138 - 142 | rsc.org |

| Pyridin-2-yl C-3, C-5 | 114 - 122 | rsc.org |

For a molecule with a complex ¹H NMR spectrum like this compound, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of the signals.

Correlation Spectroscopy (COSY) would be used to establish proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically through two or three bonds. This would allow for the assignment of adjacent protons within the 4-nitrophenyl and pyridinyl rings.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal on one axis to the carbon signal of the carbon it is attached to on the other axis. This technique is crucial for assigning the carbon signals based on the already assigned proton signals.

By combining the information from 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight and elemental composition of a compound. For this compound, the molecular formula is confirmed as C₁₈H₁₃N₄O₃. The expected monoisotopic mass would be calculated based on the most abundant isotopes of its constituent elements.

The fragmentation pattern in mass spectrometry provides significant insight into the molecule's structure. While a specific experimental mass spectrum for this compound is not published, the fragmentation of related nitrobenzamides and compounds with pyridinyl groups suggests a predictable pathway. The fragmentation would likely initiate at the most labile bonds, such as the C-N amide bond and the bonds connecting the pyridinyl groups.

Key predicted fragmentation patterns would include:

Loss of the nitro group (-NO₂): A common fragmentation for nitroaromatic compounds.

Cleavage of the pyridinyl groups: Loss of one or both pyridin-2-yl moieties.

Formation of a 4-nitrobenzoyl cation: A stable fragment resulting from the cleavage of the amide C-N bond.

Formation of a bis(pyridin-2-yl)amine cation.

A hypothetical table of major fragments is presented below, based on the fragmentation of similar structures.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Significance |

| [M]+ | Molecular Ion | [C₁₈H₁₃N₄O₃]⁺ | Confirms molecular weight. |

| [M - NO₂]+ | Loss of nitro group | [C₁₈H₁₃N₄O]⁺ | Characteristic of nitroaromatics. |

| [C₁₂H₁₀N₃]⁺ | Bis(pyridin-2-yl)amine cation | [C₁₀H₉N₃]⁺ | Cleavage of the amide bond. |

| [C₇H₄NO₂]⁺ | 4-nitrobenzoyl cation | [C₇H₄NO₂]⁺ | Cleavage of the amide bond. |

| [C₅H₄N]⁺ | Pyridinyl cation | [C₅H₄N]⁺ | Loss of a pyridine ring. |

X-ray Diffraction Studies for Solid-State Molecular and Crystal Architecture

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction (SCXRD) provides the precise coordinates of each atom in the crystal lattice, allowing for the accurate determination of bond lengths, bond angles, and other geometric parameters. Although a specific crystallographic information file (CIF) for this compound is not publicly available, data from analogous structures, such as co-crystals of p-nitro-benzoic acid with N,N'-bis-(pyridin-3-ylmethyl)ethanediamide and various other substituted benzamides, can provide expected values.

A table of expected bond parameters, based on similar reported structures, is provided below.

| Parameter | Atoms Involved | Expected Value (Å or °) | Reference/Justification |

| Bond Length | C=O (carbonyl) | ~1.23 - 1.25 Å | Typical amide carbonyl bond length. |

| Bond Length | C-N (amide) | ~1.35 - 1.40 Å | Partial double bond character. |

| Bond Length | C-N (nitro) | ~1.47 - 1.49 Å | Standard C-N single bond. |

| Bond Length | N-O (nitro) | ~1.21 - 1.24 Å | Typical N-O bond in a nitro group. |

| Bond Angle | O-C-N (amide) | ~120 - 122° | sp² hybridized carbon. |

| Bond Angle | C-N-C (amine) | ~118 - 122° | Trigonal planar geometry around the nitrogen. |

| Bond Angle | O-N-O (nitro) | ~123 - 125° | Characteristic of the nitro group. |

The conformation of this compound is largely defined by the torsional (dihedral) angles between the planar ring systems. Studies on analogous N,N-disubstituted benzamides show that steric hindrance between the two pyridyl groups and the carbonyl oxygen forces the rings to adopt a non-coplanar orientation. This twisting is a key feature of the molecule's three-dimensional shape.

Pyridine Ring Torsion: The two pyridin-2-yl rings are expected to be twisted out of the plane of the central amide group. In similar structures, like N,N'-bis-(pyridin-3-ylmethyl)ethanediamide, the pyridyl rings form significant dihedral angles with the central amide plane, often around 77°.

Nitro Group Torsion: The nitro group is generally expected to be nearly co-planar with the benzene ring to maximize resonance stabilization, though slight twists can occur due to crystal packing forces.

Benzoyl Group Torsion: The plane of the 4-nitrophenyl ring relative to the amide plane is another important conformational parameter.

A table of expected key torsional angles is presented below.

| Torsional Angle | Atoms Defining the Angle | Expected Angle (°) | Significance |

| Pyridyl-Amide | C(pyridyl)-C(pyridyl)-N-C(carbonyl) | 60 - 80° | Relieves steric strain between the two pyridine rings. |

| Benzoyl-Amide | C(benzoyl)-C(benzoyl)-C(carbonyl)-N | 20 - 40° | Defines the overall twist of the benzoyl group. |

| Nitro-Benzene | O-N-C(benzene)-C(benzene) | 0 - 15° | Indicates the degree of planarity for electron delocalization. |

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and can be used to characterize the bulk material. A PXRD pattern consists of a series of peaks (reflections) at specific diffraction angles (2θ), which are characteristic of the crystalline lattice of the compound. While a specific experimental PXRD pattern for this compound is not available in the literature, it would serve as a fingerprint for identifying the compound in its solid form.

The PXRD pattern can be used to:

Confirm the phase purity of a synthesized batch.

Identify different polymorphic forms of the compound, as each polymorph would have a unique crystal structure and thus a different PXRD pattern.

Monitor solid-state transformations, such as desolvation or phase transitions upon heating.

If a single crystal structure is determined, its PXRD pattern can be computationally simulated and compared to the experimental pattern to confirm that the bulk material corresponds to the single crystal studied.

Computational and Theoretical Investigations of 4 Nitro N,n Bis Pyridin 2 Yl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, electronic properties, and vibrational frequencies of molecules. evitachem.com For 4-nitro-N,N-bis(pyridin-2-yl)benzamide, DFT calculations, often using basis sets like B3LYP/6-31G(d,p) or B3LYP/6-311G(d), are instrumental in elucidating its fundamental chemical characteristics. evitachem.com

Geometry optimization using DFT allows for the determination of the most stable three-dimensional conformation of a molecule. In analogous N-(pyridin-2-yl)benzamides, DFT studies have shown that the pyridyl rings typically adopt a non-coplanar orientation relative to the central amide plane. This twisted conformation is a result of minimizing steric repulsion between the rings while maintaining a degree of conjugation between the amide carbonyl and the pyridyl nitrogen atoms.

For this compound, the key structural features predicted by DFT would include:

Amide Group: The central C-N amide bond is expected to have partial double bond character.

Pyridyl Rings: The two pyridyl rings are anticipated to be twisted out of the plane of the benzamide (B126) group. In a related crystal structure of a bis(pyridin-2-yl)amino compound, the pyridine (B92270) rings were found to be significantly twisted away from coplanarity.

Nitro Group: The nitro group is generally predicted to be coplanar with the benzene (B151609) ring to maximize resonance and its strong electron-withdrawing effect.

The calculated bond lengths and angles from DFT are often in good agreement with experimental data obtained from X-ray crystallography, providing a reliable model of the molecular structure. evitachem.com

| Parameter | Typical Value (Å or °) | Method of Determination |

|---|---|---|

| C=O Bond Length | ~1.23 - 1.25 Å | DFT/X-ray Diffraction |

| Amide C-N Bond Length | ~1.36 - 1.39 Å | DFT/X-ray Diffraction |

| N-C (pyridyl) Bond Length | ~1.43 - 1.45 Å | DFT/X-ray Diffraction |

| C-NO₂ Bond Length | ~1.47 - 1.49 Å | DFT/X-ray Diffraction |

| Pyridyl-Amide Dihedral Angle | Variable (Non-coplanar) | DFT Calculations |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO is the band gap (ΔE), which is a critical indicator of molecular stability; a larger band gap suggests higher kinetic stability and lower chemical reactivity.

In this compound, the electronic landscape is shaped by its constituent parts:

HOMO: The HOMO is typically localized on the more electron-rich parts of the molecule.

LUMO: The LUMO is generally found on the electron-deficient regions. The potent electron-withdrawing nitro group, along with the pyridyl rings, significantly lowers the LUMO energy, indicating that the molecule is a good electron acceptor.

Computational analyses for analogous molecules suggest a HOMO-LUMO energy gap in the range of approximately 2.8 to 3.2 eV. This relatively small energy gap indicates that charge transfer can readily occur within the molecule, which is a key feature of its reactivity and electronic properties. evitachem.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -7.0 eV |

| ELUMO | -3.0 to -3.5 eV |

| Band Gap (ΔE = ELUMO - EHOMO) | ~3.0 to 4.0 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic species. The MEP surface is color-coded to represent different potential values:

Red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack.

Blue regions denote positive electrostatic potential, highlighting electron-poor areas that are favorable for nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP map is expected to show strong negative potential (red) localized on the oxygen atoms of the nitro group and the amide carbonyl group. These sites are the primary hydrogen-bond acceptors. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings, while the nitrogen atoms of the pyridyl rings create electron-deficient regions, making them suitable for interactions with nucleophiles.

Non-Covalent Interactions and Supramolecular Assembly Prediction

The arrangement of molecules in a crystal lattice is directed by a complex network of non-covalent interactions. Understanding these interactions is key to crystal engineering and predicting the supramolecular architecture.

Hirshfeld surface analysis is a computational method used to partition crystal space and visualize intermolecular interactions. By mapping properties like dnorm (normalized contact distance) onto the surface, close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.

H···H contacts: Typically the most abundant interaction due to the large number of hydrogen atoms on the molecular surface.

O···H/H···O contacts: These represent hydrogen bonds involving the nitro and carbonyl oxygen atoms as acceptors, which are crucial for stabilizing the crystal structure.

C···C and C···N/N···C contacts: These indicate the presence of π-π stacking interactions between the aromatic and pyridyl rings.

| Interaction Type | Typical Contribution (%) | Reference |

|---|---|---|

| H···H | ~30 - 50% | |

| O···H / H···O | ~20 - 40% | |

| C···H / H···C | ~15 - 30% | |

| C···C | ~3 - 10% | |

| N···H / H···N | ~5 - 15% |

To gain a deeper understanding of the forces driving supramolecular assembly, the interaction energies between molecular pairs in the crystal can be calculated. These calculations quantify the strength of the non-covalent interactions and can be decomposed into their constituent parts: electrostatic, polarization, dispersion, and repulsion.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) within a molecule and in its crystalline state. While a specific RDG analysis for this compound is not extensively documented, the types of non-covalent interactions can be inferred from studies on structurally related compounds.

In similar molecular systems, such as co-crystals of N,N'-bis-(pyridin-3-ylmethyl)ethanediamide, Hirshfeld surface analysis confirms the significance of intermolecular interactions involving oxygen atoms and π-π stacking. researchgate.netnih.gov For instance, in a co-crystal with p-nitro-benzoic acid, three-molecule aggregates are linked into a supramolecular ladder through amide-N-H⋯O(nitro) hydrogen bonds. researchgate.netnih.gov These ladders are further connected by C-H⋯O(amide) interactions and π-π stacking between pyridyl and benzene rings. researchgate.netnih.gov

For this compound, it is anticipated that the crystal structure is stabilized by a network of weak intermolecular hydrogen bonds. In related structures like 2-nitro-N-(4-nitrophenyl)benzamide, intermolecular N-H⋯O hydrogen bonds are effective in stabilizing the structure, leading to the formation of a three-dimensional network. researchgate.nettubitak.gov.trtubitak.gov.tr Additionally, intramolecular C-H⋯O hydrogen bonds can result in the formation of non-planar ring structures. researchgate.nettubitak.gov.trtubitak.gov.tr The presence of pyridyl rings and the nitro group in this compound suggests the likelihood of similar C-H⋯N and C-H⋯O interactions, as well as π-π stacking between the aromatic rings, which would be visualized as broad, low-density spikes in an RDG plot.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT can elucidate the nature of electronic transitions.

For nitro-substituted pyridocoumarins, TD-DFT calculations have shown that the nitro group can induce intramolecular charge transfer (ICT), leading to the appearance of new absorption bands in the visible region. qnl.qa This behavior is also observed in other nitro-substituted benzamides. The electronic transitions in these types of molecules are typically assigned to π→π* and n→π* transitions. The long-wavelength absorption bands are often attributed to HOMO→LUMO intramolecular charge transfer. rsc.org In some cases, the HOMO→LUMO transition may be forbidden, and the long-wavelength band is then associated with an n→π* transition. rsc.org

In a study of 2-nitro-N-(4-nitrophenyl)benzamide, TD-DFT calculations were used to analyze electronic transitions in different solvents. researchgate.net For this compound, the presence of the electron-withdrawing nitro group and the electron-rich pyridine rings is expected to facilitate ICT from the pyridyl and benzoyl moieties to the nitro group. TD-DFT calculations would likely predict intense π→π* transitions in the UV region and a lower energy ICT band extending into the visible part of the spectrum. The exact position and intensity of these bands would be influenced by the solvent polarity. qnl.qachemrxiv.org

A representative table of calculated electronic transitions for a related nitro-substituted compound is shown below.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 450 | 0.25 | HOMO → LUMO (ICT) |

| S0 → S2 | 320 | 0.15 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 280 | 0.40 | HOMO → LUMO+1 (π→π) |

| This is a hypothetical data table based on typical values for similar compounds. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within a molecule. It quantifies the stabilization energy associated with donor-acceptor interactions, which are indicative of hyperconjugation and intramolecular charge transfer.

In studies of related amide compounds, NBO analysis reveals significant stabilization energies from the delocalization of lone pair electrons of oxygen and nitrogen atoms into the antibonding orbitals of adjacent carbonyl and aromatic systems. researchgate.net For N-substituted benzamides, the delocalization of electron density from the lone pairs of nitrogen and oxygen to the π* orbitals of the aromatic rings is a key feature. orientjchem.org

For this compound, NBO analysis would be expected to show strong intramolecular charge transfer interactions. The key donor orbitals would be the lone pairs on the amide nitrogen and the pyridyl nitrogen atoms, as well as the π-orbitals of the pyridine and benzene rings. The primary acceptor orbitals would be the π* orbitals of the nitro group and the carbonyl group. The stabilization energies (E(2)) associated with these interactions would quantify the extent of electron delocalization and the stability of the molecule. For example, a significant E(2) value for the interaction between the lone pair of the amide nitrogen and the π* orbital of the carbonyl group would indicate strong amide resonance. Similarly, a large E(2) for the interaction between the π-orbitals of the benzene ring and the π* orbital of the nitro group would confirm the strong electron-withdrawing nature of the nitro substituent.

A table summarizing potential key NBO interactions and their stabilization energies is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N(amide) | π* C=O | ~60 |

| π C(pyridyl)-C(pyridyl) | π* C(benzoyl)-C(benzoyl) | ~20 |

| π C(benzoyl)-C(benzoyl) | π* N=O (nitro) | ~15 |

| This is a hypothetical data table based on typical values for similar compounds. |

Vibrational Frequency Calculations and Comparison with Experimental Spectra

For benzamide derivatives, the vibrational spectra show characteristic bands for the amide group, the aromatic rings, and any substituents. In N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, the N-H stretching frequency is observed in the range of 3294–3524 cm-1, and the carbonyl (C=O) stretching is found between 1614–1692 cm-1. nih.gov The asymmetric and symmetric stretching vibrations of the nitro (NO2) group are typically observed around 1506–1587 cm-1 and 1302–1378 cm-1, respectively. nih.gov

In the case of this compound, which lacks an N-H bond in the amide group, the N-H stretching vibration will be absent. The key vibrational modes would include:

C=O stretching: Expected in the region of 1630-1680 cm-1.

NO2 stretching: Asymmetric stretching around 1520-1560 cm-1 and symmetric stretching around 1340-1360 cm-1.

Pyridine ring vibrations: Characteristic C=C and C=N stretching modes between 1400-1600 cm-1.

Benzene ring vibrations: C-C stretching modes also in the 1400-1600 cm-1 region.

DFT calculations at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) would provide theoretical frequencies that, after scaling, can be correlated with experimental FT-IR and Raman spectra for a precise assignment of the vibrational modes. nih.gov

Below is a table of expected experimental and calculated vibrational frequencies for key functional groups in this compound, based on data from similar compounds.

| Vibrational Assignment | Expected Experimental Frequency (cm-1) | Calculated Frequency (cm-1) (scaled) |

| C=O stretch | 1670 | 1665 |

| NO2 asymmetric stretch | 1540 | 1535 |

| Pyridine ring stretch | 1590 | 1585 |

| Benzene ring stretch | 1480 | 1475 |

| NO2 symmetric stretch | 1350 | 1345 |

| This is a hypothetical data table based on typical values for similar compounds. |

Coordination Chemistry of 4 Nitro N,n Bis Pyridin 2 Yl Benzamide As a Ligand

Design Principles for N,N-Bis(pyridin-2-yl)benzamide Ligands

The design of N,N-bis(pyridin-2-yl)benzamide ligands is predicated on the strategic combination of multiple coordinating functional groups to create a multidentate ligand scaffold. The core structure features a central benzamide (B126) group flanked by two pyridin-2-yl moieties. This arrangement provides a tridentate or bidentate coordination pocket involving the two pyridyl nitrogen atoms and, in some cases, the amide oxygen or nitrogen.

The key design principles for this class of ligands include:

Multidenticity : The presence of two pyridyl nitrogen atoms allows for chelation to a metal center, forming stable five- or six-membered rings, which is a common feature in coordination chemistry. libretexts.org The ligands can act as bidentate (κ²-N,N') or tridentate (κ³-N,N',O) coordinators.

Tuning Electronic Properties : The electronic nature of the ligand can be systematically modified by introducing substituents on the benzoyl ring. The 4-nitro group in 4-nitro-N,N-bis(pyridin-2-yl)benzamide acts as a strong electron-withdrawing group. This polarization enhances the electrostatic potential differences, which can be crucial for specific interactions and catalytic activity. evitachem.com

Modulating Physicochemical Properties : The incorporation of substituents, such as fluorine or nitro groups, can significantly affect properties like lipophilicity, metabolic stability, and binding affinity. nih.gov These modifications are critical when designing ligands for specific applications, such as catalysis or the development of bioactive molecules. nih.govnih.gov

Supramolecular Assembly : The functional groups on the ligand—pyridyl nitrogens, amide carbonyl, and the nitro group's oxygen atoms—act as hydrogen-bond acceptors. evitachem.com This facilitates the formation of extended supramolecular architectures through various non-covalent interactions, including C–H···O bonds and π–π stacking between the aromatic rings, a key principle in crystal engineering. evitachem.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes are often stable crystalline solids.

Complexation with Transition Metal Ions (e.g., Copper(II), Nickel(II), Palladium(II), Zinc(II))

This compound and its analogues readily form complexes with a variety of divalent transition metal ions. While specific synthesis reports for all metal complexes of the title compound are not extensively detailed in the literature, the complexation behavior can be inferred from closely related pyridylamide and N,N-bis(2-picolyl)benzamide systems.

Copper(II) Complexes : Cu(II) complexes are readily formed. Studies on the analogous N,N-bis(2-picolyl)-4-nitrobenzamide show that it forms a stable complex with Cu(II) in methanol, which is central to its catalytic activity in solvolysis. nih.govacs.org The predominant coordination environment around Cu(II) in similar pyridylamide complexes is often a tetragonally distorted octahedron, a consequence of the d⁹ electronic configuration and the Jahn-Teller effect. researchgate.netmdpi.com

Nickel(II) and Zinc(II) Complexes : These ions also form stable complexes with related pyridylamide ligands. researchgate.net For instance, N,N'-2,6-diacetamidopyridine forms a mononuclear Zn(II) complex with an N₂O₄ coordination sphere and an octahedral geometry. researchgate.net Given the structural similarities, this compound is expected to form analogous complexes. The crystal structure of a related Zn(II) complex with an N,N-bis(benzylidene)ethylenediamine Schiff base ligand reveals a distorted tetrahedral geometry around the zinc center. eurjchem.com

Palladium(II) Complexes : The pyridyl groups are excellent ligands for soft metal ions like Pd(II). The compound can coordinate to Pd(II), potentially forming complexes that serve as pre-catalysts in cross-coupling reactions. evitachem.com These complexes often feature a square planar geometry, typical for Pd(II) centers. libretexts.org

Table 1: Expected Coordination with Various Metal Ions

| Metal Ion | Typical Geometry | Expected Coordination Sites | Notes |

|---|---|---|---|

| Copper(II) | Distorted Octahedral | N(pyridyl), N(pyridyl), O(amide), Solvent | Jahn-Teller distortion is common. researchgate.net |

| Nickel(II) | Octahedral | N(pyridyl), N(pyridyl), O(amide), Solvent | Can form stable mononuclear complexes. researchgate.net |

| Palladium(II) | Square Planar | N(pyridyl), N(pyridyl), Other Ligands | Often adopts a κ²-N,N' binding mode. libretexts.orgevitachem.com |

| Zinc(II) | Octahedral or Tetrahedral | N(pyridyl), N(pyridyl), O(amide) or Other Ligands | Geometry can vary depending on co-ligands. researchgate.neteurjchem.com |

Elucidation of Coordination Modes and Geometry Around Metal Centers

The coordination of this compound to metal centers primarily involves the nitrogen atoms of the two pyridine (B92270) rings, leading to a stable chelate structure.

Coordination Modes : The ligand can function as either a chelating or a bridging ligand. evitachem.com In mononuclear complexes, it typically acts as a bidentate chelating ligand, binding to the metal through the two pyridyl nitrogen atoms (κ²-N,N' mode). evitachem.com In certain arrangements, particularly in the solid state, the amide oxygen can also coordinate, leading to a tridentate mode or bridging between metal centers. mdpi.com

Geometries : The geometry around the metal center is dictated by the metal ion's coordination number and electronic configuration.

Octahedral Geometry : For ions like Cu(II), Ni(II), and Zn(II), a common coordination number is six, resulting in a pseudo-octahedral geometry. researchgate.net In the case of the Ga(III) complex with the related N,N'-bis(2-pyridylmethyl)-1,3-diaminopropane-N,N'-diacetic acid ligand, the metal is in a distorted octahedral environment provided by an N₄O₂ donor set. nih.gov

Square Planar Geometry : For Pd(II), a d⁸ metal ion, a four-coordinate square planar geometry is highly favored. libretexts.org

Tetrahedral Geometry : Four-coordinate Zn(II) complexes typically adopt a tetrahedral geometry. eurjchem.com

Spectroscopic techniques such as FT-IR are crucial for characterizing these complexes. The coordination of the pyridyl nitrogen to the metal is evidenced by shifts in the C=N and C=C stretching vibrations of the pyridine ring. Coordination of the amide oxygen would be indicated by a shift in the C=O stretching frequency.

Reactivity and Catalysis Mediated by this compound Metal Complexes

The metal complexes of this compound exhibit significant catalytic potential, particularly in promoting solvolysis and serving as ligands in cross-coupling reactions.

Investigation of Metal-Ion-Catalyzed Solvolysis Mechanisms

The copper(II) complex of the closely related N,N-bis(2-picolyl)-4-nitrobenzamide has been studied extensively as a catalyst for methanolysis. nih.govacs.org The research reveals a highly efficient catalytic system where the metal ion plays a trifunctional role.

The proposed mechanism involves the formation of an active complex with a stoichiometry of 4-nitrobenzamide:Cu(II):(-OCH₃)(HOCH₃) at neutral pH. acs.org The Cu(II) ion facilitates the reaction through three key actions:

Lewis Acid Activation : The metal ion activates the substrate by coordinating to an amidic nitrogen, preparing the carbonyl group for nucleophilic attack. lookchem.com

Intramolecular Nucleophile Delivery : The Cu(II) center delivers a coordinated methoxide (B1231860) (⁻OCH₃) nucleophile to the amide's carbonyl carbon in the rate-limiting step. acs.orglookchem.com

Leaving Group Assistance : Following the formation of a tetrahedral intermediate, the Cu(II) ion assists in the departure of the bis(2-picolyl)amide anion, completing the catalytic cycle. lookchem.com

This metal-catalyzed pathway results in a massive rate acceleration; the reaction is estimated to be accelerated by a factor of approximately 2.0 × 10¹⁶ compared to the uncatalyzed second-order reaction with methoxide. lookchem.com A Hammett plot for a series of substituted benzamides yielded a ρ value of +0.80, consistent with the development of negative charge at the reaction center in the transition state. acs.org

Table 2: Kinetic Data for Cu(II)-Promoted Methanolysis of Substituted Benzamides

| Substituent (X) | σₓ Value | log(kₓ) | Activation Parameters (for 4-nitro derivative) |

|---|---|---|---|

| 4-Nitro | 0.78 | -3.75 (approx.) | ΔH‡ : 19.1 kcal mol⁻¹ |

| 3,5-Dinitro | 1.40 | -3.25 (approx.) | ΔS‡ : -5.1 cal K⁻¹ mol⁻¹ |

| 4-Methoxy | -0.27 | -4.75 (approx.) | Solvent KIE (CH₃OH/CH₃OD) : 1.12 |

(Data derived from Hammett plot and text in Inorganic Chemistry, 2012, 51, 10325-10333) acs.org

Application as Ligands in Cross-Coupling Reactions

While direct applications of this compound in cross-coupling are emerging, its structural motifs are highly relevant to established catalytic systems. The development of novel ligands is crucial for advancing palladium- and nickel-catalyzed cross-coupling reactions. researchgate.netescholarship.org

Nickel-Catalyzed Reactions : A simplified analogue, N-(pyridin-2-yl)benzamide, has proven to be an efficient ligand for the nickel-catalyzed Chan-Lam cross-coupling of arylboronic acids with amines. researchgate.net This suggests that the more complex title ligand, with its two pyridyl units, could also be effective, potentially offering enhanced stability or activity to the nickel catalyst. Nickel catalysis is particularly valuable for forming C-N and N-N bonds. acs.orgnih.gov

Palladium-Catalyzed Reactions : The N,N-bis(pyridin-2-yl) moiety is well-suited for palladium catalysis. evitachem.com Palladium-catalyzed cross-coupling is a cornerstone of modern synthesis for creating C-C, C-N, and C-S bonds. acs.orgresearchgate.net Ligands containing pyridyl and amide groups can stabilize the palladium center and facilitate the elementary steps of oxidative addition, transmetalation, and reductive elimination that comprise the catalytic cycle. The electron-withdrawing nitro group on the ligand could influence the electronic properties of the metal center, thereby tuning its catalytic reactivity. evitachem.com

The utility of such ligands is demonstrated in various transformations, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, highlighting the potential for this compound and its metal complexes in synthetic organic chemistry. researchgate.netnih.gov

Catalytic Activity in Specific Organic Transformations

While specific research on the catalytic activity of coordination complexes formed directly with this compound is not extensively documented, the broader class of pyridinyl benzamides is crucial in catalytic science, particularly in their synthesis via metal-organic frameworks (MOFs). These studies provide insight into the types of organic transformations this class of compounds is involved in.

A key transformation is the amidation reaction to produce N-pyridinyl benzamides. Research has demonstrated the efficacy of a bimetallic MOF, Fe₂Ni-BDC, as a heterogeneous catalyst for the synthesis of N-(pyridin-2-yl)-benzamide. mdpi.com This reaction involves the Michael addition amidation of 2-aminopyridine (B139424) and trans-β-nitrostyrene. mdpi.com The Fe₂Ni-BDC catalyst, which bridges iron(III) and nickel(II) cations with 1,4-benzenedicarboxylic acid (H₂BDC) as the organic linker, shows superior performance compared to its monometallic counterparts (Fe-BDC and Ni-BDC). mdpi.com

Under optimal conditions—a 1:1 molar ratio of reactants in a dichloromethane (B109758) solvent at 80°C for 24 hours—the reaction achieved an isolated yield of 82%. mdpi.com A significant advantage of this catalytic system is its reusability; the Fe₂Ni-BDC catalyst can be recovered and reused for up to six cycles with only a minor reduction in activity, retaining a 77% yield. mdpi.com This highlights the potential for developing robust and sustainable catalytic processes for producing amide bonds, which are fundamental in pharmaceuticals and natural products. mdpi.com

Further research supports the use of nickel-based MOFs as efficient heterogeneous catalysts for synthesizing N-(pyridin-2-yl)arylamides. researchgate.net These catalysts demonstrate high functional group tolerance, excellent selectivity, and the potential for large-scale application, reinforcing the economic and sustainable benefits of using MOFs in amidation reactions. researchgate.net

Spin-Crossover Phenomena in Coordination Frameworks Incorporating Related Amide-Functionalized Pyridyl Ligands

The incorporation of amide-functionalized pyridyl ligands, which are structurally related to this compound, into coordination frameworks can lead to fascinating magnetic properties, most notably spin-crossover (SCO). SCO is a phenomenon where the spin state of a metal ion (commonly Fe(II)) switches between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature. nih.gov The amide group plays a critical role in these systems by facilitating intermolecular interactions, such as hydrogen bonding, which enhance the cooperativity of the spin transition. mdpi.comresearchgate.net

A prominent example involves 2-D Hofmann-type frameworks incorporating the ligand N-(pyridin-4-yl)benzamide (benpy). mdpi.comunimelb.edu.audeakin.edu.au In the frameworks [FeII(benpy)₂(M(CN)₄)]·2H₂O, where M is Palladium (Pd) or Platinum (Pt), the Fe(II) centers are bridged by square planar [M(CN)₄]²⁻ groups. mdpi.comresearchgate.net Both the palladium and platinum analogues exhibit single-step, hysteretic spin transitions. mdpi.comresearchgate.net The choice of the metal-cyanide linker influences the transition temperature (T½) and the width of the hysteresis loop (ΔT), a key feature for potential memory applications. mdpi.comresearchgate.netdeakin.edu.au Structural analyses confirmed that hydrogen bonding between the amide group of the benpy ligand and guest water molecules, along with aromatic contacts, supports the cooperative nature of these spin transitions. mdpi.comresearchgate.netdeakin.edu.au

| Framework (M) | T½ (Cooling, K) | T½ (Warming, K) | Hysteresis Width (ΔT, K) |

|---|---|---|---|

| Palladium (Pd) | 201 | 218 | 17 |

| Platinum (Pt) | 206 | 226 | 20 |

Another significant example is the exceptionally high-temperature SCO observed in iron(II) complexes with the amide-functionalized ligand 2,6-bis(pyrazol-1-yl)pyridine-4-carboxamide (bppCONH₂). rsc.org The complex salts Fe(bppCONH₂)₂₂, where X is BF₄⁻ or ClO₄⁻, exhibit SCO at temperatures well above room temperature. rsc.org The tetrafluoroborate (B81430) salt shows a transition with a 20 K hysteresis loop centered around 471 K, while the perchlorate (B79767) salt displays a 14 K hysteresis centered near 452 K. rsc.org X-ray diffraction studies revealed that the stabilization of the low-spin state is due to the formation of 1D hydrogen-bonded chains, highlighting the critical role of supramolecular interactions driven by the amide functionality in achieving high-temperature spin switching. rsc.org

| Counter-anion (X) | T½ (Cooling, K) | T½ (Warming, K) | Hysteresis Width (ΔT, K) |

|---|---|---|---|

| BF₄⁻ | 461 | 481 | 20 |

| ClO₄⁻ | 445 | 459 | 14 |

These examples underscore a key design principle in creating functional SCO materials: the use of ligands with functional groups like amides capable of forming strong and directional intermolecular interactions is an effective strategy for engineering cooperativity and tuning the magnetic properties of coordination frameworks. mdpi.comrsc.org

In-depth Analysis of the Supramolecular Architecture of this compound Remains Elusive Due to Lack of Crystallographic Data

A comprehensive investigation into the supramolecular architecture and intermolecular interactions of the chemical compound this compound cannot be completed at this time due to the absence of publicly available crystallographic data for this specific molecule. The detailed analysis of its crystal packing, including hydrogen bonding networks, aromatic stacking, and other non-covalent interactions, is contingent upon the experimental determination of its crystal structure.

While extensive searches were conducted to locate relevant structural information, no specific crystallographic studies for this compound were found. The scientific literature provides insights into the supramolecular chemistry of related compounds, such as other substituted benzamides and molecules containing pyridinyl and nitro functional groups. For instance, studies on various nitro-substituted benzanilides reveal the common occurrence of intermolecular N-H⋯O and C-H⋯O hydrogen bonds, which often lead to the formation of one- and two-dimensional networks. researchgate.netgoogle.comnih.gov Similarly, analyses of co-crystals involving pyridyl-containing molecules highlight the prevalence of π-π stacking interactions between aromatic rings. evitachem.comresearchgate.net

The specific geometry of these interactions, including bond distances and angles, and the precise nature of the resulting supramolecular motifs, can only be determined through single-crystal X-ray diffraction analysis. Without this experimental data, any discussion on the supramolecular architecture of this compound would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the following sections of the requested article, which are critically dependent on this missing information, cannot be provided at this time:

Supramolecular Architecture and Intermolecular Interactions of 4 Nitro N,n Bis Pyridin 2 Yl Benzamide

Influence of Substituents on Intermolecular Interactions and Crystal Morphology

Further research, specifically the synthesis and crystallographic analysis of 4-nitro-N,N-bis(pyridin-2-yl)benzamide, is necessary to enable a detailed and accurate description of its supramolecular chemistry.

Advanced Functional Applications of 4 Nitro N,n Bis Pyridin 2 Yl Benzamide in Materials and Analytical Sciences

Development of Fluorescent Sensing Materials

No research was found demonstrating the use of 4-NITRO-N,N-BIS(PYRIDIN-2-YL)BENZAMIDE for the following applications:

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs) for Functional Materials

Similarly, there are no available studies on the integration of this specific benzamide (B126) into coordination polymers or MOFs.

Luminescent Coordination Polymers (LCPs) for Sensing Applications

Therefore, it is not possible to provide a scientifically accurate, data-driven article with detailed research findings and data tables as requested. The compound is listed by some chemical suppliers, but its functional properties and applications in materials and analytical sciences remain undocumented in peer-reviewed literature. evitachem.com

Catalytically Active MOF Structures

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The incorporation of specific functional groups into the organic linkers can imbue the resulting MOF with catalytic activity. The structure of this compound, with its multiple coordination sites (pyridyl nitrogens and potentially the amide oxygen) and a functional nitro group, makes it an excellent candidate for building catalytically active MOFs.

The presence of the nitro group is particularly significant. MOFs functionalized with nitro groups have demonstrated considerable promise in catalysis and adsorption. researchgate.net The electron-withdrawing nature of the nitro group can enhance the Lewis acidity of the metal centers within the MOF, which is a key factor for many catalytic reactions. researchgate.net Furthermore, the polar nitro group can facilitate stronger interactions with specific molecules, proving advantageous for applications such as CO2 capture and separation. researchgate.net Research on MOFs constructed from 3-nitro-4-(pyridin-4-yl)benzoic acid has shown that such frameworks can exhibit good selectivity for CO2 over N2. nih.gov

The bis-pyridyl-bis-amide motif is also crucial for forming robust and topologically diverse frameworks. Studies on MOFs derived from other bis-pyridyl-bis-amide ligands, such as N,N′-bis-(4-pyridyl)isophthalamide and N,N′-bis-(3-pyridyl)isophthalamide, have revealed the formation of diverse supramolecular structures, including 2D and 3D networks. rsc.org The specific isomerism of the pyridyl groups and the nature of the counter-anions have been shown to significantly influence the final architecture of the MOF. rsc.org It is conceivable that the 2-pyridyl substitution in this compound would lead to unique coordination geometries and potentially novel framework topologies.

The combination of these structural features suggests that MOFs constructed using this compound as a linker could exhibit enhanced catalytic performance for various organic transformations. The strategy of in situ ligand exchange, which has been successfully used to fine-tune the catalytic and sorption properties of other MOFs, could also be applied to frameworks incorporating this ligand. nih.gov

Table 1: Examples of MOFs with Structurally Related Ligands and their Properties

| Ligand | Metal Ion | Resulting MOF Topology/Structure | Application/Property |

| 3-nitro-4-(pyridin-4-yl)benzoic acid | Cd(II) | Fourfold interpenetrating 3D framework (dia topology) | Photoluminescence, CO2/N2 separation nih.gov |

| 3-nitro-4-(pyridin-4-yl)benzoic acid | Ni(II) | 2D network (sql topology) | Stabilized by hydrogen bonds to form a 3D supramolecular framework nih.gov |

| N,N′-bis-(4-pyridyl)isophthalamide | Co(II), Cd(II) | 2D and 3D frameworks | Demonstrates effect of positional isomerism on structure rsc.org |

| N,N′-bis-(3-pyridyl)isophthalamide | Co(II) | 3D framework with selective crystallization of sulfate (B86663) anion | Anion recognition and separation rsc.org |

Potential in Potentiometric Membrane Sensors

Potentiometric membrane sensors are electrochemical devices that measure the electrical potential difference between a reference electrode and an ion-selective electrode (ISE) to determine the concentration of a specific ion in a solution. The key component of an ISE is the ionophore, an organic molecule that selectively binds to the target ion. The structural characteristics of this compound, particularly the presence of nitrogen and oxygen donor atoms within a pre-organized scaffold, suggest its potential as an effective ionophore.

Research has demonstrated the successful application of various benzamide and related derivatives as ionophores in ISEs for the detection of metal ions. For instance, N-((bis(dimethylamino)methylene)carbamothioyl)benzamide has been used to develop novel potentiometric sensors for Fe(III). nih.govrsc.org These sensors exhibited Nernstian behavior and low detection limits, with solid-state configurations showing enhanced performance and longevity compared to traditional liquid-electrolyte-based electrodes. nih.govrsc.org

The performance of such sensors is highly dependent on the composition of the membrane, including the ionophore, the polymer matrix (typically PVC), and a plasticizer. The selectivity of the electrode is determined by the specific interaction between the ionophore and the target ion. The two pyridyl groups and the amide moiety in this compound could provide a coordination pocket suitable for various metal cations. The electronic effect of the nitro group might also influence the binding affinity and selectivity towards certain ions.

Different configurations of ISEs, such as liquid-internal electrolyte, solid-state, and coated-wire electrodes, could be explored with this compound as the ionophore. Solid-contact ISEs are particularly advantageous due to their miniaturization potential, simple design, and low cost. scirp.org

Table 2: Performance Characteristics of Potentiometric Sensors with Related Ionophores

| Ionophore | Target Ion | Sensor Type | Detection Limit | Response Time |

| N-((bis(dimethylamino)methylene)carbamothioyl)benzamide | Fe(III) | Liquid Internal Electrolyte (LIE-FSE) | 7 × 10⁻⁷ M | ~5-7 s nih.govrsc.org |

| N-((bis(dimethylamino)methylene)carbamothioyl)benzamide | Fe(III) | Solid State (SS-FSE) | 3 × 10⁻⁹ M | ~5-7 s nih.govrsc.org |

| N-((bis(dimethylamino)methylene)carbamothioyl)benzamide | Fe(III) | Coated Wire (CW-FSE) | 3 × 10⁻⁷ M | ~5-7 s nih.govrsc.org |

Exploration in Non-Linear Optical (NLO) Applications

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to technologies such as optical switching, frequency conversion, and optical data storage. Organic materials have garnered significant attention for NLO applications due to their potentially large nonlinearities, fast response times, and molecular engineering versatility. bohrium.com The molecular structure of this compound incorporates key features that are desirable for NLO activity.

Studies on other organic molecules with similar structural motifs have shown promising NLO properties. For example, 4-aminopyridinium (B8673708) 2-chloro-5-nitrobenzoate, which also features a nitro group and a pyridinium (B92312) ring, exhibits a second harmonic generation (SHG) efficiency 4.8 times that of the standard inorganic material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net Theoretical studies on various benzamide derivatives have also been conducted to predict their NLO properties, highlighting the importance of the substituent groups and their positions on the aromatic rings.

For third-order NLO applications, which are crucial for optical switching and limiting, materials with significant third-order nonlinear susceptibility (χ(3)) are required. A newly synthesized pyrimidine (B1678525) derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), has demonstrated a third-order nonlinear susceptibility superior to that of known chalcone (B49325) derivatives. nih.gov The investigation of cocrystals is another avenue for developing NLO materials; for instance, a cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde (B120756) has been shown to be a promising candidate for NLO applications based on its calculated hyperpolarizability values. mdpi.com

The NLO properties of this compound could be experimentally investigated using techniques like the Kurtz-Perry powder method for SHG efficiency or Z-scan measurements for third-order nonlinearities. Theoretical calculations using density functional theory (DFT) would also be invaluable for determining its polarizability and hyperpolarizability and for understanding the structure-property relationships. nih.gov

Table 3: Comparison of NLO Properties of Related Organic Compounds

| Compound | NLO Property | Method | Finding |

| 4-aminopyridinium 2-chloro-5-nitrobenzoate | Second Harmonic Generation (SHG) | Kurtz-Perry Method | 4.8 times that of KDP researchgate.net |

| 3,6-bis(2-pyridyl)pyridazine | First Hyperpolarizability (β) | Hyper-Raleigh Scattering | Possesses a large first hyperpolarizability researchgate.net |

| Bis(acridine)–2,4-dihydroxybenzaldehyde cocrystal | Second Hyperpolarizability (γ) | DFT Calculation | 62.27 × 10⁻³⁶ esu (more than three times that of p-nitroaniline) mdpi.com |

| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) | Third-order Nonlinear Susceptibility (χ(3)) | Z-scan | Superior to known chalcone derivatives nih.gov |

Future Research Directions and Unexplored Avenues

Rational Design of Next-Generation Analogues with Tailored Architectures

The rational design of analogues based on the 4-nitro-N,N-bis(pyridin-2-yl)benzamide scaffold offers a powerful strategy to fine-tune its chemical, physical, and functional properties. Future work could systematically modify the core structure to create a library of compounds with tailored characteristics.

Key Design Strategies:

Modification of the Nitro Group: The position and number of nitro groups on the benzamide (B126) ring can be altered to modulate the compound's electronic properties. Replacing the nitro group with other electron-withdrawing or electron-donating groups could also lead to novel functionalities.

Substitution on Pyridyl Rings: Introducing various substituents (e.g., alkyl, alkoxy, halogen) onto the pyridine (B92270) rings can influence the molecule's steric and electronic profile, affecting its coordination behavior and solubility.

Scaffold Hopping: The central benzamide framework could be replaced with other aromatic or heteroaromatic cores to explore new structural diversity and properties. Studies on N-pyridin-2-yl benzamide analogues have shown that such modifications can lead to compounds with specific biological activities, providing a blueprint for developing new functional molecules. researchgate.netnih.gov

Table 1: Proposed Analogues and Their Potential Properties

| Modification Area | Proposed Change | Expected Impact on Properties |

| Benzamide Core | Isomeric substitution (e.g., 2-nitro or 3-nitro) | Altered electronic and coordination properties |

| Replacement of nitro with -CN, -CF₃, or -SO₂R | Modified electron-accepting character and reactivity | |

| Pyridyl Moieties | Introduction of methyl or methoxy (B1213986) groups | Enhanced solubility and modified ligand field strength |

| Fusion with other rings (e.g., quinoline) | Extended π-system, altered photophysical properties | |

| Amide Linker | Replacement with thioamide or reversed amide | Changes in bond angles, rotational barriers, and H-bonding |

Advanced Spectroscopic Characterization Under Varied Conditions

While standard characterization is fundamental, the application of advanced spectroscopic techniques under diverse environmental conditions can provide deeper insights into the structure-property relationships of this compound.

Future studies should employ a combination of methods to probe its behavior:

Multi-dimensional Nuclear Magnetic Resonance (NMR): Techniques like HSQC, HMBC, and NOESY can definitively establish through-bond and through-space correlations, confirming the compound's conformation in solution.

Solid-State NMR (ssNMR): This can elucidate the molecular structure and packing in the crystalline state, providing data to complement X-ray diffraction studies.

Time-Resolved Spectroscopy: Ultrafast transient absorption and fluorescence spectroscopy can map the excited-state dynamics, revealing the influence of the nitro group on deactivation pathways, which is crucial for photophysical applications.

Variable-Temperature and High-Pressure Spectroscopy: Analyzing spectroscopic changes (UV-Vis, IR, Raman) with temperature or pressure can reveal information about conformational changes, phase transitions, and the stability of intermolecular interactions. Spectroscopic studies on similar complex molecules like N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine have demonstrated the power of combining experimental spectra with computational analysis to understand molecular structure and interactions. nih.gov

In-depth Computational Studies of Reaction Dynamics and Excited States

Computational chemistry provides a powerful lens for understanding the intricate electronic structure and dynamic behavior of this compound. In-depth theoretical studies can guide synthetic efforts and explain experimental observations.

Prospective Computational Projects:

Density Functional Theory (DFT) Calculations: These can be used to determine optimized geometries, vibrational frequencies, and electronic properties such as the HOMO-LUMO gap and molecular electrostatic potential (MEP) maps. nih.gov Such studies on related nitrobenzamides have successfully correlated computed parameters with experimental data. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the conformational landscape of the molecule in different solvents and its interactions with other molecules or biological targets. This approach has been used to study the binding of related benzamide inhibitors to protein kinases. nih.govnih.gov

Time-Dependent DFT (TD-DFT): This method is essential for calculating excited-state energies and oscillator strengths, which allows for the interpretation of UV-Vis absorption spectra and provides insights into the nature of electronic transitions.

Quantum Theory of Atoms in Molecules (QTAIM): This analysis can characterize the intra- and intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the supramolecular assembly in the solid state.

Table 2: Computational Methods and Research Goals

| Computational Method | Research Goal | Expected Outcome |

| DFT | Ground-state properties | MEP maps, orbital energies, reactivity indices |

| MD Simulations | Dynamic behavior and interactions | Conformational preferences, solvation effects, binding affinity |

| TD-DFT | Excited-state properties | Simulated UV-Vis spectra, nature of electronic transitions |

| QTAIM | Non-covalent interactions | Characterization of hydrogen bonds and other weak interactions |

Expanding the Scope of Coordination Chemistry with Diverse Metal Centers

The presence of two pyridyl nitrogen atoms and an amide oxygen atom makes this compound a versatile multidentate ligand for coordination chemistry. Its ability to form complexes with a wide range of metal ions is a significant, yet underexplored, area of research.

Future investigations could focus on:

Coordination with Transition Metals: Synthesizing complexes with metals like Cu(II), Mn(II), Co(II), and Zn(II) could yield novel structures with interesting magnetic, catalytic, or optical properties. The coordination behavior of similar ligands, such as N,N'-bis-(pyridin-4-yl)pyridine-2,6-dicarboxamide, demonstrates the potential for forming discrete molecular complexes and coordination polymers. nih.gov

Complexation with Lanthanides: Lanthanide ions (e.g., Eu³⁺, Tb³⁺) could form luminescent complexes where the organic ligand acts as an "antenna," absorbing light and transferring energy to the metal center, resulting in characteristic sharp emission bands.

Structural Analysis: Single-crystal X-ray diffraction will be crucial for determining the precise coordination modes (e.g., bidentate, tridentate, bridging) and the resulting geometries of the metal complexes. The role of the pyridyl nitrogen in directing supramolecular structures is a key aspect to investigate. mdpi.com

Novel Applications in Smart Materials and Sensing Technologies

The unique combination of a nitroaromatic system and metal-coordinating pyridyl groups suggests that this compound could be a building block for advanced materials.

Potential Application Areas:

Chemosensors: The pyridyl units can act as binding sites for specific metal ions or small molecules. Binding events could induce a change in the compound's fluorescence or color (colorimetric sensing) or alter its electrochemical response, allowing for analyte detection. The nitro group can serve as an effective fluorescence quencher or an electroactive reporter.

Nonlinear Optical (NLO) Materials: Molecules with a strong electron donor-acceptor character, like this compound (with pyridyl donors and a nitro acceptor), often exhibit significant NLO properties, which are valuable for applications in telecommunications and optical computing.

Luminescent Materials: As mentioned, its lanthanide complexes could be developed as phosphorescent materials for applications in OLEDs, bio-imaging, or security inks.

Exploration of Mechanochemical Synthesis and Solid-State Reactivity

Moving beyond traditional solution-phase synthesis, mechanochemistry offers an environmentally friendly and efficient alternative for producing this compound and its derivatives.

Future Research Directions:

Solvent-Free Synthesis: Ball milling techniques could be developed for the amidation reaction to synthesize the target compound. hw.ac.uk This approach reduces solvent waste and can sometimes lead to higher yields and different polymorphs compared to solution-based methods. ucm.es The successful mechanosynthesis of related compounds like N-(2,2-diphenylethyl)-4-nitrobenzamide highlights the viability of this strategy. mdpi.com

Solid-State Reactivity: Investigating the reactivity of the compound in the solid state, induced by heat or light, could lead to the discovery of novel solid-state transformations or polymerization reactions.

Co-crystal Formation: The molecule's hydrogen bond acceptors (nitro oxygens, pyridyl nitrogens, carbonyl oxygen) make it an excellent candidate for forming co-crystals with various hydrogen bond donors. This could be used to modify its physical properties, such as solubility and stability. Studies on co-crystals involving p-nitro-benzoic acid demonstrate how hydrogen bonding and π-π stacking interactions can be used to construct complex supramolecular architectures. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-nitro-N,N-bis(pyridin-2-yl)benzamide, and how can side products be minimized?

- Methodology : Use a two-step protocol involving nitration of N,N-bis(pyridin-2-yl)benzamide under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) removes nitro positional isomers and unreacted precursors .

- Validation : Monitor reaction progress using TLC (Rf = 0.3 in 9:1 CHCl₃/MeOH) and confirm product identity via -NMR (distinct pyridyl proton splitting at δ 8.2–8.5 ppm) .

Q. How should crystallographic data for this compound be refined to resolve disorder in pyridyl substituents?

- Methodology : Refine using SHELXL with restraints for anisotropic displacement parameters (ADPs) of disordered pyridyl rings. Apply TWIN/BASF commands for twinned crystals and validate with Rint < 5% .

- Tools : Use WinGX for post-refinement analysis, including ORTEP plots to visualize thermal ellipsoids and intermolecular interactions .

Q. What spectroscopic techniques are critical for characterizing the nitro and amide functional groups in this compound?

- FT-IR : Confirm nitro (asymmetric stretch at ~1520 cm⁻¹) and amide C=O (1680–1700 cm⁻¹) .

- -NMR : Detect amide carbonyl at ~165 ppm and nitro-substituted aromatic carbons at ~145 ppm .

Advanced Research Questions

Q. How can computational methods (DFT) predict the electronic effects of the nitro group on the benzamide core?

- Methodology : Optimize geometry at B3LYP/6-311G(d,p) level to analyze charge distribution. The nitro group reduces electron density on the benzamide ring, increasing electrophilicity at the meta-position .

- Validation : Compare calculated vs. experimental -NMR chemical shifts (RMSD < 0.3 ppm) .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for polymorphic forms?

- Approach : Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O vs. π-stacking) and correlate with DSC data (melting point variations >10°C indicate polymorphism) .

- Tools : Use CrystalExplorer for Hirshfeld surface mapping and Mercury for packing diagrams .

Q. How does the nitro group influence hydrogen-bonding networks in co-crystals with pyridyl-containing ligands?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.